Decoglurant

Overview

Description

Molecular Structure Analysis

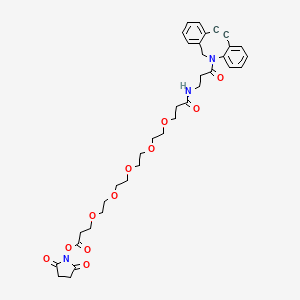

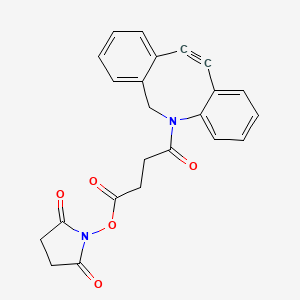

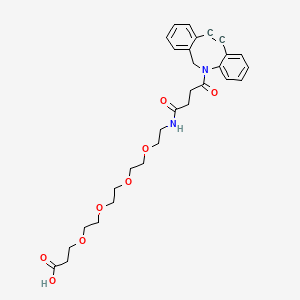

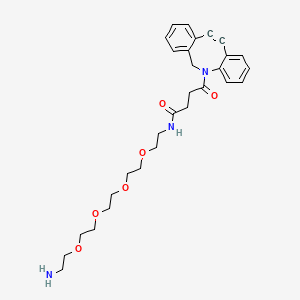

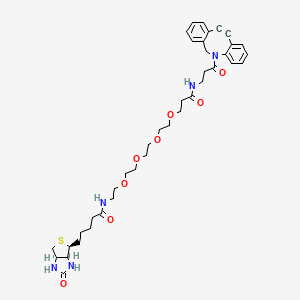

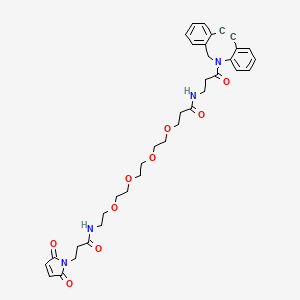

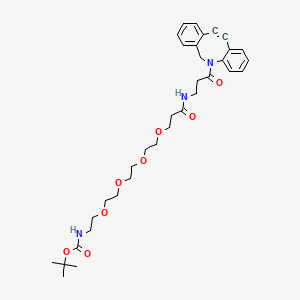

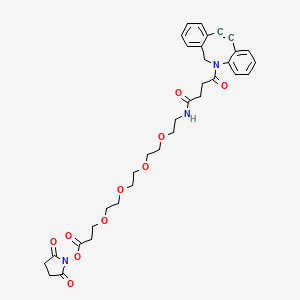

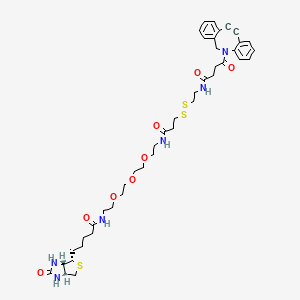

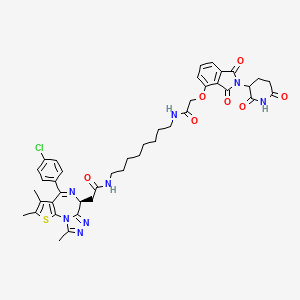

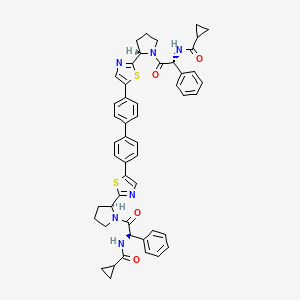

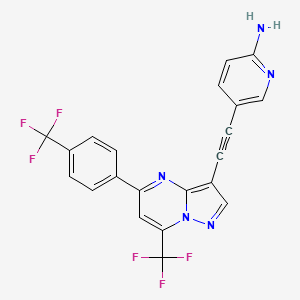

Decoglurant has a molecular formula of C21H11F6N5 and a molar mass of 447.344 g·mol −1 . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Physical And Chemical Properties Analysis

Decoglurant has a molecular weight of 447.344 and a chemical formula of C21H11F6N5 . Unfortunately, detailed physical and chemical properties are not available.

Scientific Research Applications

Negative Allosteric Modulator

Decoglurant (INN) (code name RG1578, RO4995819) is a negative allosteric modulator of the mGlu 2 and mGlu 3 receptors . This means it can inhibit the activity of these receptors, which play a crucial role in the glutamatergic system, the primary excitatory neurotransmitter system in the brain.

Treatment for Major Depressive Disorder

Decoglurant was under development by Roche for the adjunctive treatment of major depressive disorder . This suggests its potential use in managing depressive symptoms, although further research is needed to confirm its efficacy and safety.

Alzheimer’s Disease Research

Overactivation of the glutamatergic system is postulated in Alzheimer’s disease, and chronic stress and metabotropic glutamate receptors 2/3 (mGlu2/3) have been directly implicated . Given Decoglurant’s action on mGlu2/3 receptors, it may have potential applications in Alzheimer’s disease research.

Clinical Trials

Decoglurant progressed as far as phase II clinical trials . This indicates that it has undergone significant testing for safety and efficacy in humans, although it was ultimately discontinued from further development due to disappointing efficacy results .

Future Directions

Despite some discouraging results for Decoglurant in patients with major depressive disorder, mGlu2/3 receptors still hold promise for the development of safer and more efficacious antidepressants . Clinical trials of two mGlu2/3 receptor antagonists, a phase 2 trial of TS-161 (an orthosteric antagonist) and a phase 1 trial of DSP-3456 (a NAM), are presently ongoing .

Mechanism of Action

Target of Action

Decoglurant, also known by its code name RG1578 or RO4995819 , is primarily a negative allosteric modulator of the mGlu2 and mGlu3 receptors . These receptors are part of the group II metabotropic glutamate (mGlu) receptors, which play modulatory roles in glutamatergic transmission .

Mode of Action

As a negative allosteric modulator, Decoglurant binds to a site on the mGlu2 and mGlu3 receptors that is distinct from the active site. This binding changes the receptor’s conformation, reducing its affinity for its ligand and thus decreasing receptor activity .

Biochemical Pathways

It is known that mglu2/3 receptor antagonists, like decoglurant, can increase extracellular serotonin concentration in the medial prefrontal cortex (mpfc) and the firing rate of serotonin . This suggests that Decoglurant may influence serotonin signaling pathways.

Result of Action

Decoglurant has been used in trials studying the treatment of Major Depressive Disorder . Preclinical studies have revealed that mGlu2/3 receptor antagonists, like Decoglurant, have antidepressant-like effects . These effects are thought to be due to the modulation of glutamatergic transmission in the brain .

properties

IUPAC Name |

5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F6N5/c22-20(23,24)15-6-4-13(5-7-15)16-9-17(21(25,26)27)32-19(31-16)14(11-30-32)3-1-12-2-8-18(28)29-10-12/h2,4-11H,(H2,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJHZVARRXJSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031872 | |

| Record name | Decoglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decoglurant | |

CAS RN |

911115-16-7 | |

| Record name | 5-[2-[7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911115-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decoglurant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911115167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decoglurant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Decoglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECOGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VX4P0JKC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does Decoglurant interact with its target and what are the downstream effects?

A: Decoglurant acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptors type 2 and 3 (mGlu2/3) [, , , ]. Instead of directly blocking the glutamate binding site, Decoglurant binds to an allosteric site on the receptor, decreasing the affinity of glutamate for its binding site. This ultimately reduces the activity of these receptors. mGlu2/3 are involved in modulating glutamate signaling in the brain, and their dysfunction is implicated in conditions like depression [, ]. By reducing mGlu2/3 activity, Decoglurant was hypothesized to have antidepressant and procognitive effects.

Q2: What is known about the Structure-Activity Relationship (SAR) of Decoglurant and its analogs?

A: While specific SAR data for Decoglurant itself might be proprietary, research on negative allosteric modulators of mGlu2/3, in general, indicates that even small structural modifications can significantly impact their activity, potency, and selectivity for mGlu2 vs. mGlu3 []. Factors like the size and orientation of substituents on the core scaffold, as well as physicochemical properties, can influence their binding affinity and interactions with the allosteric binding site.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.